D-Theanine

概要

説明

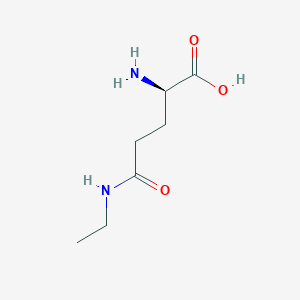

D-Theanine, also known as D-gamma-glutamylethylamide, is an amino acid analogue of the proteinogenic amino acids L-glutamate and L-glutamine. It is primarily found in certain plant and fungal species. Unlike its more commonly studied counterpart, L-Theanine, this compound has been comparatively less researched. Both enantiomers were discovered as constituents of green tea in 1949 .

準備方法

D-Theanine can be synthesized through various methods:

Chemical Synthesis: This involves the reaction of glutamic acid with ethylamine under controlled conditions.

Biosynthesis: In natural settings, this compound is produced by certain microorganisms and plants.

Industrial Production: Industrial production often involves the extraction of this compound from tea leaves or the use of microbial fermentation techniques.

化学反応の分析

D-Theanine undergoes several types of chemical reactions:

Oxidation: this compound can be oxidized to form various derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions of this compound are less common but can be achieved using reducing agents like sodium borohydride.

Substitution: this compound can undergo substitution reactions where the ethylamine group is replaced by other functional groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-ethyl-L-glutamic acid, while substitution reactions can produce a variety of substituted glutamates .

科学的研究の応用

D-Theanine has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study amino acid analogues and their reactions.

Biology: this compound is studied for its potential effects on neurotransmitter modulation and its role in plant physiology.

作用機序

D-Theanine exerts its effects through several mechanisms:

Neurotransmitter Modulation: It binds to ionotropic glutamate receptors, including AMPA and kainate receptors, acting as an antagonist.

Neurotransmitter Levels: This compound increases levels of gamma-aminobutyric acid, dopamine, and serotonin in the brain, contributing to its calming and mood-enhancing effects.

Blood-Brain Barrier: This compound crosses the blood-brain barrier via the leucine-preferring transport system, allowing it to exert its effects directly on the central nervous system.

類似化合物との比較

D-Theanine is often compared with other similar compounds:

生物活性

D-Theanine, a lesser-known isomer of the more widely studied L-theanine, has garnered attention for its potential biological activities. While research primarily focuses on L-theanine, this compound's effects are emerging as a subject of interest in the scientific community. This article summarizes the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and contrasts with L-theanine.

This compound is an amino acid derivative found in tea, particularly in Camellia sinensis. Its structure is similar to L-theanine, differing only in the spatial arrangement of atoms. This structural difference influences its biological activity and metabolism. Studies suggest that this compound may not be metabolized as efficiently as L-theanine, leading to reduced bioactivity in vivo .

1. Antioxidant Properties

This compound exhibits antioxidant activity, although less potent than its L-counterpart. Research indicates that this compound can reduce oxidative stress by modulating reactive oxygen species (ROS) levels and enhancing antioxidant enzyme activity . For instance, in rodent models, this compound treatment resulted in decreased lipid peroxidation and improved antioxidant enzyme functions .

2. Neuroprotective Effects

Neuroprotection is another area where this compound shows promise. It has been observed to mitigate neurotoxic damage in various models. In studies involving neurotoxin-induced damage, this compound demonstrated a capacity to reduce apoptosis and DNA fragmentation in neuronal cells . However, its efficacy remains lower compared to L-theanine.

3. Anti-Inflammatory Effects

This compound has shown potential anti-inflammatory effects by downregulating pro-inflammatory cytokines such as IL-1β and TNF-α in animal models . This suggests a role in managing conditions characterized by chronic inflammation.

4. Immunomodulatory Activity

While L-theanine has been extensively studied for its immunomodulatory effects, research on this compound is limited but promising. Some studies indicate that this compound may enhance immune responses by increasing antibody production in aged mice . However, further studies are needed to understand its full immunological impact.

Comparative Analysis: this compound vs. L-Theanine

| Property | This compound | L-Theanine |

|---|---|---|

| Chemical Structure | Isomer with different spatial arrangement | Natural form found in tea |

| Bioavailability | Lower than L-theanine | Higher bioavailability |

| Antioxidant Activity | Moderate | Strong |

| Neuroprotective Effects | Present but less effective | Well-documented |

| Anti-Inflammatory | Yes | Yes |

| Immunomodulatory | Emerging evidence | Strong evidence |

Case Studies and Research Findings

- Stress Management Study : A randomized controlled trial examined the effects of this compound on stress-related symptoms in adults. Participants reported improvements in anxiety levels and sleep quality after supplementation with this compound over four weeks .

- Neuroprotection Research : In a study involving neurotoxic models, this compound was found to reduce oxidative stress markers significantly; however, the protective effects were notably less than those observed with L-theanine .

- Inflammation Model Study : Research on inflammatory bowel disease (IBD) models indicated that this compound could reduce inflammation markers and improve gut health through modulation of immune responses .

特性

IUPAC Name |

(2R)-2-amino-5-(ethylamino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3/c1-2-9-6(10)4-3-5(8)7(11)12/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATAGRPVKZEWHA-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)CC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60433375 | |

| Record name | D-THEANINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5822-62-8 | |

| Record name | D-THEANINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。